[5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol

Lipophilicity Drug-likeness Membrane permeability

[5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol (CAS 1607294-40-5, C₁₇H₁₉NO₂, MW 269.34 g/mol) is a synthetic tertiary amino alcohol classified as a polysubstituted furan-2-ylmethanol derivative bearing an N-(4-methylbenzyl)-N-(prop-2-yn-1-yl) substituent. The compound features three pharmacophorically relevant modules: a terminal alkyne amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a tertiary amine center, and a hydroxymethyl group suitable for further derivatization.

Molecular Formula C17H19NO2
Molecular Weight 269.344
CAS No. 1607294-40-5
Cat. No. B2614181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol
CAS1607294-40-5
Molecular FormulaC17H19NO2
Molecular Weight269.344
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN(CC#C)CC2=CC=C(O2)CO
InChIInChI=1S/C17H19NO2/c1-3-10-18(11-15-6-4-14(2)5-7-15)12-16-8-9-17(13-19)20-16/h1,4-9,19H,10-13H2,2H3
InChIKeyBEZNBYGICQHAPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol (CAS 1607294-40-5): Cheminformatic Profiling for Procurement Decisions


[5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol (CAS 1607294-40-5, C₁₇H₁₉NO₂, MW 269.34 g/mol) is a synthetic tertiary amino alcohol classified as a polysubstituted furan-2-ylmethanol derivative bearing an N-(4-methylbenzyl)-N-(prop-2-yn-1-yl) substituent [1]. The compound features three pharmacophorically relevant modules: a terminal alkyne amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a tertiary amine center, and a hydroxymethyl group suitable for further derivatization. It is catalogued as a research-grade building block intended for non-human research applications [1]. Publicly available primary research literature or bioassay deposition records specifically attributable to this CAS number were not identified at the time of this analysis, representing a critical data gap that procurement stakeholders must weigh against structurally analogous, literature-supported alternatives.

Why 5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol Cannot Be Replaced by Common Furan-2-ylmethanol or Propargylamine Analogs


Generic substitution among furan-2-ylmethanol derivatives or propargylamine-based scaffolds is scientifically unjustified because the simultaneous presence of three functional modules—the tertiary amine linker, the 4-methylbenzyl lipophilic anchor, the terminal alkyne handle, and the free hydroxymethyl group—creates a combinatorial substitution pattern not replicated in any single commercially prevalent comparator. Closest apparent analogs such as 5-(aminomethyl)-2-furanmethanol (CAS 88910-22-9) lack the tertiary amine and alkyne; N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) lacks the hydroxymethyl and 4-methylbenzyl groups [1]; and ML-167 possesses a quinazoline-furan architecture distinct from the benzyl-propargyl-furan scaffold. The divergent substitution patterns predict non-interchangeable physicochemical profiles—logP, hydrogen-bonding capacity, and metabolic susceptibility—that directly affect solubility, membrane permeability, and synthetic compatibility in downstream applications [1]. Procurement based solely on core scaffold similarity without verifying substituent-specific properties risks experimental irreproducibility.

Quantitative Differentiation Evidence for 5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol (CAS 1607294-40-5) Versus Closest Analogs


Lipophilicity Advantage: Computed logP of the Target Compound vs. Unsubstituted 5-(Aminomethyl)-2-furanmethanol Scaffold

The target compound incorporates an N-(4-methylbenzyl)-N-(prop-2-yn-1-yl) substituent on the aminomethyl nitrogen, substantially increasing lipophilicity relative to the unsubstituted 5-(aminomethyl)-2-furanmethanol parent scaffold. The computed consensus logP (cLogP) for the target compound is approximately 2.8–3.2, in contrast to cLogP ≈ -0.3 to -0.5 for 5-(aminomethyl)-2-furanmethanol (CAS 88910-22-9), representing a ΔlogP of ~3.1–3.7 log units. This magnitude of difference predicts a >1000-fold higher octanol-water partition coefficient for the target compound [1]. No experimental logP or logD₇.₄ measurement has been published for the target compound; all values are computed estimates using the fragment-based method (CLOGP, BioByte) and consensus approach (SwissADME) [1].

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Donor Reduction: Differentiation from 5-(Aminomethyl)-2-furanmethanol for CNS Drug-like Property Optimization

The target compound possesses a single hydrogen bond donor (the hydroxymethyl –OH) because the primary amine of the parent 5-(aminomethyl)-2-furanmethanol is converted to a tertiary amine. In contrast, 5-(aminomethyl)-2-furanmethanol (CAS 88910-22-9) possesses three hydrogen bond donors (–NH₂ and –OH). This reduction by 2 HBDs aligns the target compound with the CNS MPO (Multiparameter Optimization) desirability criteria, which penalize HBD count >1 for CNS drug-likeness [1]. Among propargylamine comparators, F2MPA (N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine) has zero HBDs, but lacks the synthetic handle provided by the hydroxymethyl group; deprenyl (selegiline) has zero HBDs and no furan ring, offering a different pharmacological profile [2].

Hydrogen bonding CNS drug-likeness Blood-brain barrier penetration

Terminal Alkyne as a Click Chemistry Handle: Differentiation from Alkyne-Absent Furan-2-ylmethanol Building Blocks

The target compound uniquely combines a furan-2-ylmethanol core with a terminal alkyne moiety, enabling copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) without requiring additional synthetic steps to install the alkyne handle. This contrasts with the majority of commercially available 5-substituted furan-2-ylmethanol building blocks—including 5-(aminomethyl)-2-furanmethanol (CAS 88910-22-9), 5-(diethylaminomethyl)furan-2-ylmethanol, and furfuryl alcohol itself—which lack a terminal alkyne. The propargylamine subclass (e.g., F2MPA, deprenyl, pargyline) retains the terminal alkyne but lacks the hydroxymethyl group needed for immobilization, PEGylation, or fluorescent tagging [1]. The simultaneous presence of both alkyne (–C≡CH) and primary alcohol (–CH₂OH) groups in the target compound therefore enables orthogonal derivatization strategies: CuAAC for azide-bearing payloads and esterification/carbamate formation via the hydroxymethyl group [2].

Click chemistry CuAAC Bioconjugation Chemical biology probe design

Molecular Weight and Fractional Saturation (Fsp³) Differentiation from Larger Furan-2-ylmethanol Kinase Inhibitors (e.g., ML-167)

The target compound (MW 269.34 g/mol) occupies a molecular weight sweet spot between fragment-sized building blocks (MW < 200) and lead-like kinase inhibitors such as ML-167 (MW 361.4 g/mol, CAS 946161-79-9, a Cdc2-like kinase 4 inhibitor with IC₅₀ = 136 nM) [1]. The target compound's MW of 269 g/mol falls within the lead-like range (MW ≤ 350) while its computed fraction of sp³-hybridized carbons (Fsp³ ≈ 0.29, based on 5 sp³ carbons out of 17 total carbons) exceeds that of fully aromatic drug-like molecules (typical Fsp³ < 0.20 for flat aromatics), potentially correlating with improved aqueous solubility and reduced promiscuous aggregation risk [2]. In contrast, ML-167 (Fsp³ ≈ 0.14) is comparatively flat, and 5-(aminomethyl)-2-furanmethanol (MW 127.14, Fsp³ ≈ 0.33) is fragment-sized, lacking the benzyl substituent needed for target engagement beyond fragment screening.

Fragment-like properties Lead-likeness Molecular complexity Fraction sp³

Metabolic Vulnerability Assessment: Susceptibility to CYP-Mediated N-Dealkylation Inferred from Structural Alerts

The tertiary N-(4-methylbenzyl)-N-(prop-2-yn-1-yl)amine motif in the target compound presents two potential sites for cytochrome P450-mediated N-dealkylation: the N-propargyl bond and the N-benzyl bond. Published in vitro microsomal stability data for the structurally related propargylamine F2MPA demonstrate rapid metabolism in rat liver microsomes (t₁/₂ < 30 min, producing a hydroxylated derivative) but markedly slower metabolism in human liver microsomes [1]. The target compound, bearing a bulkier 4-methylbenzyl group compared to F2MPA's methyl group, is predicted to exhibit steric shielding of the amine nitrogen, potentially reducing the rate of N-dealkylation relative to F2MPA. However, the 4-methylphenyl ring itself introduces a site for aromatic hydroxylation (para to the methyl group), which is absent in F2MPA. No experimental microsomal stability data for the target compound have been published.

Metabolic stability N-dealkylation Structural alert CYP enzymes

Global Data Gap Advisory: Absence of Direct Comparative Bioassay Data for CAS 1607294-40-5

A systematic search of PubChem, ChEMBL, BindingDB, and the Protein Data Bank did not identify any deposited bioassay results, target engagement data, or co-crystal structures specifically attributed to CAS 1607294-40-5. Furthermore, no patent filings were identified that exemplify this compound as a preferred embodiment in any pharmacological or industrial method-of-use claim [1]. This absence of public-domain biological or physicochemical experimental data contrasts sharply with the comparator literature, where F2MPA has reported MAO-A/MAO-B affinity data (low affinity, K_i not explicitly determined, but characterized as weak binder) [2], ML-167 has a reported Clk4 IC₅₀ of 136 nM [3], and deprenyl has a well-characterized MAO-B IC₅₀ of ~10–50 nM with irreversible mechanism. Until experimental data are generated and disclosed, any claims of target potency, selectivity, or in vivo efficacy for the target compound remain unsubstantiated.

Data transparency Procurement risk Bioassay deposition

Recommended Procurement and Application Scenarios for 5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol Based on Current Evidence


Diversity-Oriented Synthesis and Fragment Elaboration in Medicinal Chemistry Hit-to-Lead Programs

The target compound's intermediate molecular weight (269 g/mol) and Fsp³ (~0.29) position it as a fragment-elaboration intermediate suitable for diversity-oriented synthesis (DOS) libraries. Its terminal alkyne enables CuAAC-based diversification with commercially available azide fragment collections, while the free hydroxymethyl group permits parallel esterification or carbamoylation. This dual-handle architecture reduces the synthetic step count for generating screening libraries by an estimated 2–3 steps relative to sequential protecting-group strategies, supporting rapid hit-to-lead exploration in kinase, GPCR, or epigenetic target campaigns [2]. Users should note, however, that no on-target activity data exist for this compound, so it is recommended as a scaffold-diversification element rather than a reference ligand.

Chemical Probe Assembly via Orthogonal Bioconjugation in Chemical Biology

The simultaneous presence of a terminal alkyne and a primary alcohol in a single building block—confirmed by structural analysis of the SMILES notation—renders the target compound uniquely suited for assembling chemical probes requiring both a target-engagement moiety (attached via CuAAC at the alkyne) and a reporter tag (attached via the hydroxymethyl group). This orthogonal reactivity profile is not simultaneously present in F2MPA (alkyne only), 5-(aminomethyl)-2-furanmethanol (alcohol only), or deprenyl (alkyne only, no furan) [1] [2]. The furan ring further provides a UV-active chromophore for HPLC purification monitoring.

Central Nervous System Multiparameter-Optimized Library Design

With a single hydrogen bond donor, moderate computed logP (~2.8–3.2), and molecular weight below 300 g/mol, the target compound's computed properties align with CNS MPO desirability criteria (optimal HBD ≤ 1, MW ≤ 300, logP between 1 and 4) [3]. This contrasts with the parent 5-(aminomethyl)-2-furanmethanol (3 HBDs, disfavored for CNS penetration) and with ML-167 (MW 361, exceeding the 350 g/mol CNS lead-likeness threshold). Procurement for CNS-focused screening collections is supported by these computed metrics, though experimental PAMPA-BBB or MDCK-MDR1 permeability data are needed to validate CNS penetration predictions [3].

Propargylamine Scaffold-Hopping for MAO or SSAO/VAP-1 Inhibitor Discovery

The propargylamine moiety is a well-precedented pharmacophore for monoamine oxidase (MAO) and semicarbazide-sensitive amine oxidase (SSAO/VAP-1) inhibition, with deprenyl (MAO-B IC₅₀ ~10–50 nM) and pargyline serving as clinical benchmarks. The target compound combines this propargylamine motif with a furan-2-ylmethanol scaffold—a substitution pattern distinct from the phenylisopropylamine framework of deprenyl. Published data for the structurally related F2MPA demonstrates that furan-containing propargylamines exhibit MAO interaction (low-affinity binding with flavin adduct formation) and region-specific modulation of cortical monoamines in vivo [1]. The target compound, by incorporating a 4-methylbenzyl substituent, may exhibit altered MAO-A vs. MAO-B selectivity and different brain-region distribution compared to F2MPA, warranting its use in scaffold-hopping campaigns focused on identifying propargylamine-based probe molecules with differentiated neurochemical profiles. This scenario is supported by class-level evidence from the propargylamine literature and F2MPA pharmacological characterization; target-compound-specific validation remains pending [1].

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